molecular formula C8H6FNO4 B2555994 5-Fluoro-4-methyl-2-nitrobenzoic acid CAS No. 103877-78-7

5-Fluoro-4-methyl-2-nitrobenzoic acid

Cat. No.: B2555994
CAS No.: 103877-78-7
M. Wt: 199.137
InChI Key: CFFQWWSEJHPZJD-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group

Mechanism of Action

Target of Action

It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) .

Mode of Action

Nitro compounds typically undergo reactions at the benzylic position, which can be either sn1 or sn2 . This suggests that 5-Fluoro-4-methyl-2-nitrobenzoic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known to participate in the synthesis of novel quinazolinones . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities and are involved in various biochemical pathways.

Result of Action

As a potential inhibitor of p38α mapk, it may influence cellular processes regulated by this kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-4-methyl-2-nitrobenzoic acid can be synthesized through the nitration of 5-fluoro-4-methyltoluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 5-Fluoro-4-methyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 5-Fluoro-4-methyl-2-nitrobenzoate esters.

Scientific Research Applications

5-Fluoro-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid
  • 5-Fluoro-2-nitrobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid

Uniqueness

5-Fluoro-4-methyl-2-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a nitro group on the aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

5-Fluoro-4-methyl-2-nitrobenzoic acid (FMNBA) is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemical research.

FMNBA can be synthesized through various chemical methods, including the nitration of 5-fluoro-4-methyltoluene. The synthesis often involves the use of strong nitrating agents such as fuming nitric acid and concentrated sulfuric acid, which facilitate the introduction of the nitro group into the aromatic system . The compound is known to undergo several chemical reactions, such as:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The fluorine atom can be replaced by other nucleophiles.
  • Esterification : The carboxylic acid group can react with alcohols to form esters.

These reactions are essential for developing derivatives with enhanced biological activity.

FMNBA has been identified as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in various cellular processes, including inflammation and stress response. The inhibition of p38α MAPK could lead to therapeutic applications in conditions such as cancer and autoimmune diseases.

Enzyme Inhibition Studies

Research indicates that FMNBA and its derivatives may exhibit significant enzyme inhibition properties. For instance, studies have shown that compounds derived from FMNBA can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles conducive to cancer cell apoptosis .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that FMNBA derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the activation of caspase pathways .
  • Structure-Activity Relationship (SAR) Analysis : Research focusing on the SAR of FMNBA revealed that modifications on the nitro and fluorine substituents significantly affect biological activity. For example, alterations in the position or nature of substituents led to variations in potency against specific kinases .
  • Potential for Drug Development : Due to its structural features and biological activity, FMNBA serves as a valuable scaffold for developing new therapeutic agents targeting MAPK pathways. Its derivatives are being explored for their potential use in treating inflammatory diseases and cancers .

Data Tables

Compound NameBiological ActivityReference
This compoundp38α MAPK inhibitor
FMNBA Derivative AHDAC inhibitor
FMNBA Derivative BCytotoxic against cancer cell lines

Properties

IUPAC Name

5-fluoro-4-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFQWWSEJHPZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

50 g of 3-fluoro-4-methyl-benzoic acid are initially introduced into 100 ml of concentrated sulphuric acid, and a mixture consisting of 26 g of 98% strength nitric acid and 40 g of concentrated sulphuric acid is added dropwise at 20°-25°, while cooling with ice. The mixture is subsequently stirred at room temperature for 1 hour. The batch is then poured onto ice-water and the crystals are filtered off with suction and washed thoroughly with water. After drying and recrystallization from toluene, 48 g (74.3% of theory) of 2-nitro-4-methyl-5-fluorobenzoic acid of melting point m.p.: 163°-5° C. are obtained.
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Synthesis routes and methods II

Procedure details

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